N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(Ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered attention in various fields of research. Its unique structure comprises a complex pyrazolo[3,4-d]pyrimidine core with a difluorobenzamide moiety. This compound's intricate molecular architecture allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide involves several key steps Typically, the process begins with the construction of the pyrazolo[3,4-d]pyrimidine core This can be achieved through cyclization reactions involving suitable precursors such as 3-aminopyrazole and 4-chloropyrimidine derivatives
The next step involves the coupling of the difluorobenzamide moiety. This is usually carried out through amidation reactions where the amine group of the pyrazolo[3,4-d]pyrimidine intermediate reacts with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine. The final product is purified using chromatographic techniques to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and utilizing continuous flow chemistry. Advanced techniques such as high-throughput screening and automated synthesis platforms enable efficient production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxide or sulfone derivatives, which may exhibit different chemical and biological properties.
Reduction: : Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: : The fluorine atoms on the benzamide ring can be substituted by nucleophiles under appropriate conditions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions can lead to a range of analogs with modified biological activities.
Scientific Research Applications
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide has a wide array of applications in scientific research:
Chemistry: : It serves as a versatile building block for the synthesis of various heterocyclic compounds and derivatives, facilitating the exploration of new chemical spaces.
Biology: : The compound exhibits potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.
Medicine: : It is being explored for its potential therapeutic applications, including its role as a pharmacophore in the design of novel drugs for treating various diseases.
Industry: : The compound's unique properties make it valuable in the development of materials with specialized functions, such as in the field of organic electronics.
Mechanism of Action
The mechanism by which N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide exerts its effects is complex and involves multiple molecular targets and pathways. It interacts with specific enzymes, receptors, or signaling molecules, modulating their activity and influencing various biological processes. Detailed studies on its binding affinities, conformational changes, and downstream effects are crucial for understanding its mode of action.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide
N-(2-(6-(ethylthio)-4-(butylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide
Uniqueness
What sets N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide apart from its analogs is its distinct combination of functional groups and their spatial arrangement, which confer unique chemical and biological properties. This uniqueness enables it to engage in specific interactions and exhibit activities that similar compounds might lack, making it a valuable candidate for further exploration in various research domains.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-3-8-22-16-12-11-24-27(17(12)26-19(25-16)29-4-2)10-9-23-18(28)15-13(20)6-5-7-14(15)21/h5-7,11H,3-4,8-10H2,1-2H3,(H,23,28)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLASIQPYBJJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.